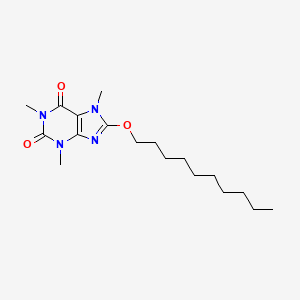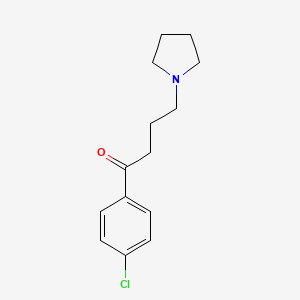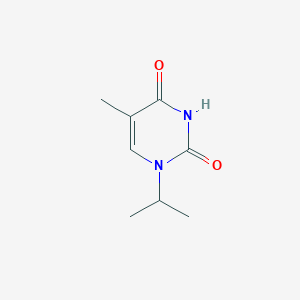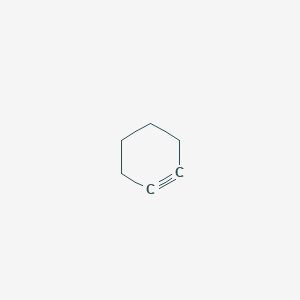
2-Furancarboxamide, N,N-dimethyl-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxamide, N,N-dimethyl-5-nitro- is an organic compound with the molecular formula C7H8N2O4 It is a derivative of furan, a heterocyclic organic compound, and contains both amide and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N,N-dimethyl-5-nitro- typically involves the nitration of 2-furancarboxamide followed by N,N-dimethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the furan ring. The subsequent N,N-dimethylation can be achieved using dimethylamine in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production methods for 2-Furancarboxamide, N,N-dimethyl-5-nitro- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and dimethylation steps, with additional considerations for safety, efficiency, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarboxamide, N,N-dimethyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Furancarboxamide, N,N-dimethyl-5-amino-, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-Furancarboxamide, N,N-dimethyl-5-nitro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Furancarboxamide, N,N-dimethyl-5-nitro- involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific molecular targets and pathways depend on the context of its application, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furancarboxamide, N-methyl-: A similar compound with a single methyl group instead of two.
5-Nitro-2-furancarboxylic acid: Lacks the N,N-dimethylamide group but contains the nitro group at the same position.
2-Furancarboxamide: The parent compound without the nitro or dimethyl groups
Uniqueness
2-Furancarboxamide, N,N-dimethyl-5-nitro- is unique due to the presence of both the nitro and N,N-dimethylamide groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
943-35-1 |
|---|---|
Molekularformel |
C7H8N2O4 |
Molekulargewicht |
184.15 g/mol |
IUPAC-Name |
N,N-dimethyl-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C7H8N2O4/c1-8(2)7(10)5-3-4-6(13-5)9(11)12/h3-4H,1-2H3 |
InChI-Schlüssel |
AVZFLMSJRBHMDP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC=C(O1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


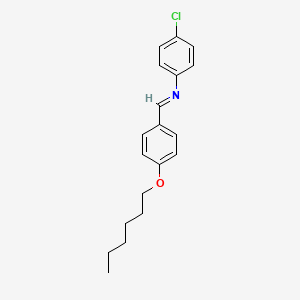
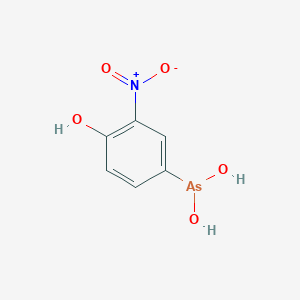

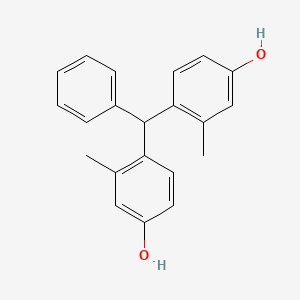
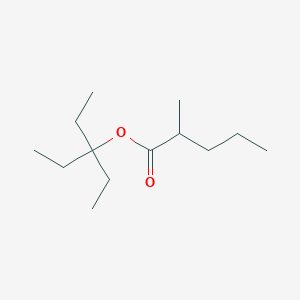
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)
